Predicted Hydrogen-Bond-Acceptor (HBA) Count Distinguishes the Target from Bulkier Analogues
The target compound contains 5 hydrogen‑bond‑acceptors (2 carbonyl oxygens, 1 isoxazole oxygen, 2 pyrazole nitrogens exclusively on the tail), whereas the bulkier analogue (5‑cyclopropylisoxazol‑3‑yl)(4‑(1‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl)piperazin‑1‑yl)methanone (CAS 1251610‑29‑3) has 7 HBA, and the triazole‑containing analogue (4‑(2H‑1,2,3‑triazol‑2‑yl)piperidin‑1‑yl)(5‑cyclopropylisoxazol‑3‑yl)methanone (CAS 2034393‑68‑3) has 6 HBA [REFS‑1][REFS‑2]. Lower HBA count is generally correlated with improved blood‑brain‑barrier passive permeability according to CNS MPO scoring functions [REFS‑3].
| Evidence Dimension | Hydrogen‑bond‑acceptor count |
|---|---|
| Target Compound Data | 5 hydrogen‑bond‑acceptors (C16H21N5O2) |
| Comparator Or Baseline | A: 7 (CAS 1251610‑29‑3); B: 6 (CAS 2034393‑68‑3); C: 4 (CAS 1251610‑29‑3 dimethylphenyl analogue) |
| Quantified Difference | 2 fewer HBA than A; 1 fewer than B; 1 more than C |
| Conditions | Predicted from 2D structure using standard H‑bond acceptor rules |
Why This Matters
A lower HBA count may reduce desolvation penalties at the blood‑brain barrier, making the target compound a more promising CNS‑penetrating probe than oxygen‑rich analogues.
- [1] PubChem entry for CAS 1251610-29-3: (5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone. View Source
- [2] PubChem entry for CAS 2034393-68-3: (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone. View Source
- [3] Wager, T.T., et al. (2010) Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in: Annual Reports in Computational Chemistry, Vol. 6, pp. 1-13. View Source
